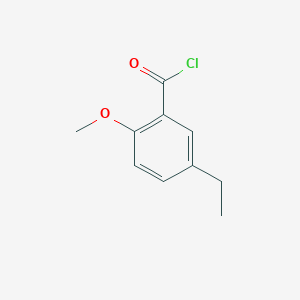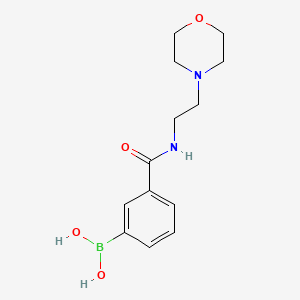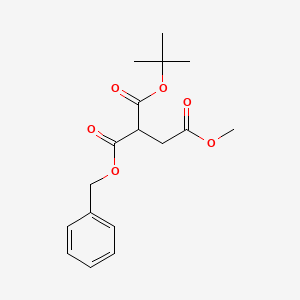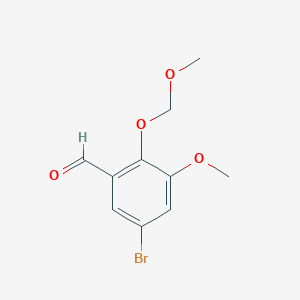![molecular formula C15H14O B13964691 [2-(Benzyloxy)ethenyl]benzene CAS No. 61833-22-5](/img/structure/B13964691.png)
[2-(Benzyloxy)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[(2-Phenylethenyl)oxy]methyl]benzene: is an organic compound with the molecular formula C15H14O It consists of a benzene ring substituted with a phenylethenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[(2-Phenylethenyl)oxy]methyl]benzene typically involves the reaction of benzyl alcohol with styrene oxide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes a nucleophilic substitution to yield the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of [[(2-Phenylethenyl)oxy]methyl]benzene may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts, such as Lewis acids or bases, can enhance the reaction rate and selectivity. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[[(2-Phenylethenyl)oxy]methyl]benzene: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid
Reduction: [[(2-Phenylethyl)oxy]methyl]benzene
Substitution: Various substituted benzene derivatives
Scientific Research Applications
[[(2-Phenylethenyl)oxy]methyl]benzene: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [[(2-Phenylethenyl)oxy]methyl]benzene involves its interaction with molecular targets, such as enzymes or receptors. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
[[(2-Phenylethenyl)oxy]methyl]benzene: can be compared with similar compounds, such as:
[(2-Phenylethenyl)oxy]ethane: Similar structure but with an ethane backbone instead of a benzene ring.
[(2-Phenylethenyl)oxy]propane: Contains a propane backbone, leading to different chemical properties and reactivity.
[(2-Phenylethenyl)oxy]butane: Longer alkane chain, affecting its solubility and interaction with other molecules.
The uniqueness of [[(2-Phenylethenyl)oxy]methyl]benzene lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
61833-22-5 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-phenylethenoxymethylbenzene |
InChI |
InChI=1S/C15H14O/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-12H,13H2 |
InChI Key |
JCOUEUSHQNDXNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide](/img/structure/B13964610.png)

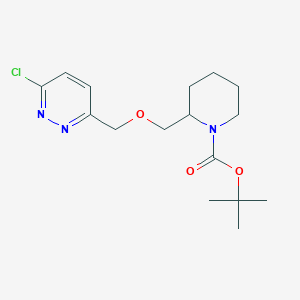
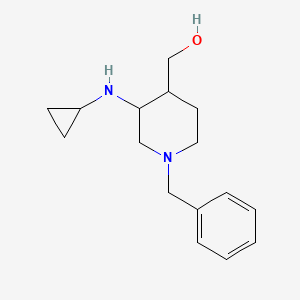
![1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate](/img/structure/B13964637.png)
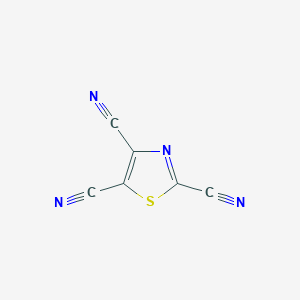
![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]-](/img/structure/B13964650.png)
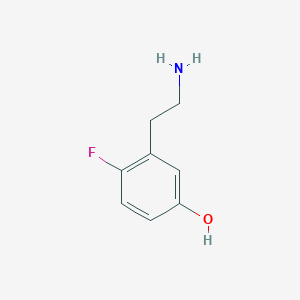
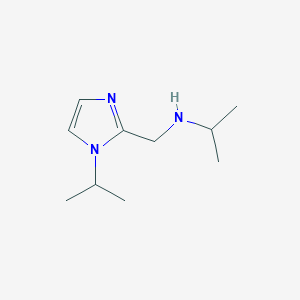
![6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B13964666.png)
